molecular formula C17H11F3N2O3 B2932844 Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate CAS No. 338975-90-9

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate

Cat. No.: B2932844
CAS No.: 338975-90-9
M. Wt: 348.281
InChI Key: PUTLJEYOJNPRBN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H11F3N2O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine core, followed by esterification with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-3-phenylphthalazine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 4-oxo-3-(4-fluorophenyl)phthalazine-1-carboxylate: Contains a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-25-16(24)14-12-7-2-3-8-13(12)15(23)22(21-14)11-6-4-5-10(9-11)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLJEYOJNPRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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